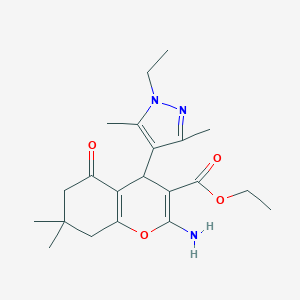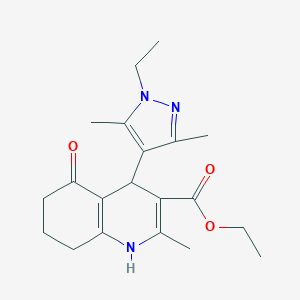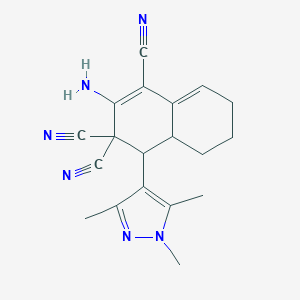![molecular formula C14H16N6O B280276 6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280276.png)
6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. This compound is a member of the pyrazole family and has been synthesized using various methods.
作用機序
The mechanism of action of 6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with cell signaling pathways.
Biochemical and Physiological Effects:
The compound 6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. It has also been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potential to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
将来の方向性
There are several future directions for the use of 6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in scientific research. One direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Another direction is to optimize its use in cancer treatment by further exploring its mechanism of action and potential interactions with other drugs. Additionally, further research is needed to fully understand its anti-inflammatory and antibacterial properties and potential applications in these areas.
合成法
The synthesis of 6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been achieved using different methods. One method involves the reaction of 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with ethyl 4-oxo-4H-pyran-3-carboxylate and 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in the presence of ammonium acetate and acetic acid.
科学的研究の応用
The compound 6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has potential applications in scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease.
特性
分子式 |
C14H16N6O |
|---|---|
分子量 |
284.32 g/mol |
IUPAC名 |
6-amino-4-(1-ethyl-5-methylpyrazol-4-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C14H16N6O/c1-4-20-8(3)10(6-17-20)12-9(5-15)13(16)21-14-11(12)7(2)18-19-14/h6,12H,4,16H2,1-3H3,(H,18,19) |
InChIキー |
SUBLVRBBRPQICG-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)C2C(=C(OC3=NNC(=C23)C)N)C#N)C |
正規SMILES |
CCN1C(=C(C=N1)C2C(=C(OC3=NNC(=C23)C)N)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)
![1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)

![3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280199.png)
![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B280200.png)


![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)

![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)

![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)